N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with methoxyphenyl groups, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 3,5-dimethoxybenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazoneThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methoxy groups yields quinones, while reduction of nitro groups results in amines .
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxyphenyl groups facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
- N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
- N-(3,5-dimethoxyphenyl)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide
Uniqueness
N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19N3O4 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-24-14-6-4-5-12(7-14)17-11-18(22-21-17)19(23)20-13-8-15(25-2)10-16(9-13)26-3/h4-11H,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
QYYRXGFLHSSPNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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